N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
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Overview
Description
N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Formation of Carbamothioyl Group: The carbamothioyl group can be formed by reacting the benzotriazole derivative with thiocarbamoyl chloride.
Introduction of Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 2-methyl-3-nitrobenzoyl chloride under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation status of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
- N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide
Uniqueness
The uniqueness of N-{3-nitro-2-methylbenzoyl}-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea lies in its methoxyphenyl group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C22H18N6O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H18N6O4S/c1-13-17(4-3-5-20(13)28(30)31)21(29)24-22(33)23-14-6-11-18-19(12-14)26-27(25-18)15-7-9-16(32-2)10-8-15/h3-12H,1-2H3,(H2,23,24,29,33) |
InChI Key |
PLQFTTGMXHICJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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